molecular formula C9H9N B3362234 2-Methyl-6-(prop-1-yn-1-yl)pyridine CAS No. 96206-90-5

2-Methyl-6-(prop-1-yn-1-yl)pyridine

Cat. No.: B3362234
CAS No.: 96206-90-5
M. Wt: 131.17 g/mol
InChI Key: RBBCNSJRKKHZHD-UHFFFAOYSA-N
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Description

2-Methyl-6-(prop-1-yn-1-yl)pyridine is an organic compound with the molecular formula C9H9N and is classified under CAS Registry Number 96206-90-5 . This compound is a pyridine derivative characterized by a methyl group and a propynyl group attached to the pyridine ring, a structural motif found in various specialized research chemicals . Pyridine derivatives featuring alkynyl substituents, such as the propynyl group in this compound, are of significant interest in synthetic chemistry. They serve as key building blocks or intermediates in the construction of more complex molecular architectures . Specifically, this compound shares close structural similarity with other alkynyl pyridines used to synthesize triazole derivatives via copper-catalyzed click chemistry, a highly reliable and regioselective reaction . The resulting triazole-based ligands are valuable in coordination chemistry for preparing novel metal complexes with elements like manganese, palladium, and gold . Researchers can leverage this compound to develop new ligands and explore the properties of their resulting metal complexes, which may have applications in areas such as catalysis or materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It may not be used on humans.

Properties

IUPAC Name

2-methyl-6-prop-1-ynylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-5-9-7-4-6-8(2)10-9/h4,6-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBCNSJRKKHZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540013
Record name 2-Methyl-6-(prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96206-90-5
Record name 2-Methyl-6-(prop-1-yn-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(prop-1-yn-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-6-bromopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(prop-1-yn-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Sodium hydride in anhydrous DMF with alkyl halides at room temperature.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alkenes or alkanes.

    Substitution: Alkyl-substituted pyridines.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes
The synthesis of 2-Methyl-6-(prop-1-yn-1-yl)pyridine typically involves the reaction of 2-methyl-6-bromopyridine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an anhydrous solvent like dimethylformamide (DMF) at room temperature.

Industrial Production
For industrial applications, continuous flow reactors are often employed to enhance efficiency and yield. Purification techniques such as column chromatography are utilized to obtain high-purity products.

Biological Activities

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant biological activities. It has been investigated for its potential antimicrobial properties and its ability to inhibit cancer cell proliferation. In particular, compounds related to this structure have shown promise in treating various cancers through mechanisms involving protein-protein interactions .

Mechanism of Action
The compound interacts with molecular targets such as enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, studies have shown that related compounds can modulate metabotropic glutamate receptor (mGluR) activity, which is crucial in neurological conditions .

Therapeutic Applications

Neurological Disorders
One notable application is its role as an antagonist for the mGluR5 receptor, which has implications for treating conditions like Parkinson's disease. Research has demonstrated that systemic administration of mGluR5 antagonists can ameliorate symptoms associated with neurodegenerative disorders by modulating glutamatergic activity .

Case Studies
Several studies have explored the effects of mGluR5 antagonists in rodent models:

  • Parkinson's Disease Model : In a study involving rats treated with 6-hydroxydopamine (6-OHDA), the administration of mGluR5 antagonists led to significant improvements in akinesia, highlighting their potential as symptomatic treatments for Parkinson's disease .
  • Nicotine Self-administration : Another study examined the effects of mGluR5 antagonists on nicotine self-administration in rats, suggesting that these compounds might influence addiction behaviors by altering reward pathways .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(prop-1-yn-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Methyl-6-(phenylethynyl)pyridine (MPEP)
  • Structure : Features a phenyl-ethynyl group at the 6-position instead of propynyl.
  • Molecular Weight : 209.25 g/mol.
  • Key Properties: Potent mGluR5 antagonist with IC₅₀ values in the nanomolar range . Reduces traumatic neuronal injury by antagonizing NMDA receptors in vitro and in vivo . Demonstrated efficacy in modulating ethanol consumption and food intake in mice .
  • Comparison : The phenyl group in MPEP enhances hydrophobic interactions with receptor pockets, likely improving binding affinity compared to the smaller propynyl group in 2-methyl-6-(prop-1-yn-1-yl)pyridine.
(E)-2-Methyl-6-(2-phenylethenyl)pyridine (SIB1893)
  • Structure : Styryl (ethenyl-phenyl) substituent at the 6-position.
  • Molecular Weight : 211.27 g/mol.
  • Key Properties :
    • Acts as an mGluR5 antagonist but with reduced potency compared to MPEP .
    • The double bond in the styryl group allows for geometric isomerism, influencing receptor interaction dynamics.
(E)-2-(2-Methyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)phenyl)pyridine
  • Structure : Styryl group with a boronate ester at the 6-position.
  • Molecular Weight : 427.3 g/mol (exact value varies).
  • Key Properties :
    • Synthesized via rhodium-catalyzed C–C bond alkenylation (Procedure A) with ~87% yield .
    • Boronate esters enhance utility in Suzuki-Miyaura cross-coupling reactions.
  • Comparison : The target compound’s propynyl group lacks functional handles for further derivatization, limiting its use in cross-coupling chemistry.

Physicochemical and Pharmacological Data

Compound Substituent Molecular Weight (g/mol) Biological Activity Key Reference
This compound Propynyl 131.18 Limited direct data; inferred NMDA/mGluR5 modulation
MPEP Phenylethynyl 209.25 mGluR5 antagonist (IC₅₀ = 30 nM)
SIB1893 Styryl 211.27 mGluR5 antagonist (moderate potency)
(E)-2-Methyl-6-(2,4,6-trimethylstyryl)phenyl)pyridine Trimethylstyryl 329.45 Synthetic intermediate; no reported bioactivity

Biological Activity

2-Methyl-6-(prop-1-yn-1-yl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's unique structural features contribute to its diverse biological effects, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11NC_{11}H_{11}N, with a molecular weight of approximately 173.21 g/mol. The compound features a pyridine ring substituted with a methyl group and a propynyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access and altering metabolic pathways. This mechanism is similar to that observed in related compounds, which have shown efficacy in various biological assays.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. Preliminary studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values for this compound are competitive with established antibiotics, highlighting its therapeutic potential.

Microbial Strain MIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) cells, with IC50 values indicating potent activity. The compound appears to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Cancer Cell Line IC50 (μM) Effect
MDA-MB-2310.126Inhibition of proliferation
MCF10A2.5Lesser effect compared to MDA-MB-231

Case Studies

  • Antimicrobial Activity Study : A study conducted on various bacterial strains revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antibacterial action comparable to traditional antibiotics.
  • Anticancer Research : In vitro experiments demonstrated that treatment with this compound resulted in a marked decrease in cell viability among breast cancer cell lines while exhibiting minimal toxicity towards non-cancerous cells. This selectivity suggests a favorable therapeutic index for further development .
  • Neuropharmacological Effects : Investigations into the neuropharmacological profile of related compounds indicate that they may modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodevelopmental disorders such as Fragile X Syndrome .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-6-(prop-1-yn-1-yl)pyridine, and how can its purity be validated?

  • Answer : The compound can be synthesized via Sonogashira coupling, a cross-coupling reaction between a halogenated pyridine derivative (e.g., 2-methyl-6-bromopyridine) and propyne. Post-synthesis, purity should be assessed using HPLC (≥95% purity threshold) and structural confirmation via 1H^1H-/13C^{13}C-NMR. For crystalline derivatives, X-ray crystallography is recommended to resolve bond angles and stereochemistry . FT-IR and Raman spectroscopy are critical for detecting functional groups (e.g., alkyne C≡C stretch at ~2100 cm1^{-1}) .

Q. How does the substitution pattern at the pyridine ring influence the compound’s physicochemical properties?

  • Answer : Substitutions at the 2- and 6-positions (meta to nitrogen) enhance electron-withdrawing effects, increasing the pyridine ring’s electrophilicity. This alters solubility (logP ~2.1 predicted via computational methods) and hydrogen-bonding capacity, which can be quantified using Hansen solubility parameters. Methyl groups at C2 and propargyl at C6 introduce steric hindrance, affecting reactivity in cross-coupling reactions .

Q. What spectroscopic techniques are essential for characterizing this compound’s interactions in biological systems?

  • Answer : UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm for pyridine derivatives) and fluorescence quenching assays are used to study DNA/RNA binding. For protein interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (Kd_d values). Mass spectrometry (LC-MS/MS) identifies adducts in metabolic stability studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against CYP1B1, and what methodological pitfalls should be avoided?

  • Answer : Use ethoxyresorufin-O-deethylase (EROD) assays with recombinant CYP1B1-expressing cells. Measure IC50_{50} values via dose-response curves (0.01–10 µM range). Key controls:

  • Include α-naphthoflavone (positive control, IC50_{50} ~0.083 µM) .
  • Account for nonspecific binding using bovine serum albumin (BSA) in buffer.
  • Avoid overinterpreting IC50_{50} without assessing mechanism (competitive vs. noncompetitive) via Lineweaver-Burk plots.
  • Validate metabolic stability in microsomal assays (e.g., rat liver microsomes, t1/2_{1/2} >30 min preferred) .

Q. What computational strategies are effective in predicting the compound’s corrosion inhibition efficiency on mild steel?

  • Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict adsorption on Fe surfaces. Key parameters:

  • High HOMO energy (-5.2 eV) indicates electron donation to metal d-orbitals.
  • Adsorption energy (ΔGads_{\text{ads}}) < -30 kJ/mol suggests spontaneous chemisorption.
  • Molecular dynamics (MD) simulations model monolayer formation in acidic media (e.g., 0.5 M H2_2SO4_4) .
    • Experimental validation: Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency (>90% at 200 ppm) .

Q. How can the compound’s interaction with DNA under acidic conditions be leveraged for biotechnological applications?

  • Answer : Pyridine derivatives stabilize DNA duplexes at pH <5 via cation-π interactions between protonated pyridine (pKa_a ~5.2) and DNA phosphate backbone. Methods:

  • Circular dichroism (CD) monitors B-to-A DNA transitions.
  • Thermal denaturation assays (Tm_m) show increased stability (ΔTm_m ~8°C at 10 mM pyridine).
  • Applications: Gene delivery vectors targeting acidic tumor microenvironments or viral entry pathways .

Methodological Challenges and Contradictions

Q. How do discrepancies in reported IC50_{50} values for CYP1B1 inhibition arise, and how can they be resolved?

  • Answer : Variability stems from assay conditions (e.g., enzyme source, substrate concentration). Mitigation strategies:

  • Standardize using human recombinant CYP1B1 (Supersomes™) and 5 µM ethoxyresorufin.
  • Normalize activity to protein content (Bradford assay) .
    • Contradiction: C2-substituted pyridines in steroids show higher potency (IC50_{50} ~0.011 µM) vs. nonsteroidal derivatives. This highlights the role of hydrophobic interactions in the enzyme’s active site .

Q. Why do some pyridine derivatives exhibit dual functionality (e.g., enzyme inhibition and corrosion inhibition)?

  • Answer : The pyridine ring’s nitrogen acts as a Lewis base, enabling both enzymatic active-site coordination (e.g., CYP1B1 heme iron) and metal surface adsorption. Substituents dictate specificity:

  • Propargyl groups enhance π-backbonding in metal complexes.
  • Methyl groups improve lipophilicity for membrane penetration in biological systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-6-(prop-1-yn-1-yl)pyridine
Reactant of Route 2
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2-Methyl-6-(prop-1-yn-1-yl)pyridine

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